4,4',4''-Nitrilotriphenol

Description

Contextualization within Triarylamine and Triphenol Chemistry

4,4',4''-Nitrilotriphenol is a unique organic molecule that belongs to the broader classes of triarylamines and triphenols. Triarylamines are characterized by a central nitrogen atom bonded to three aryl (aromatic ring) substituents. researchgate.net This structural motif imparts specific electronic properties, most notably the ability to act as an electron donor and to transport positive charge carriers (holes). researchgate.net The nitrogen atom's lone pair of electrons can be delocalized into the aromatic rings, making the molecule electron-rich and readily oxidizable. This property is fundamental to their widespread use in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices. researchgate.netacs.org The propeller-like, three-dimensional structure of triarylamines also plays a crucial role in preventing close packing in the solid state, which can be beneficial for charge transport. researchgate.net

On the other hand, triphenols are compounds containing three hydroxyl (-OH) groups attached to aromatic rings. The phenolic groups are known for their ability to form strong hydrogen bonds and to act as proton donors. They are also precursors to phenoxide ions, which are excellent nucleophiles and ligands for metal coordination. The presence of multiple hydroxyl groups allows for the formation of complex hydrogen-bonded networks and coordination polymers.

This compound merges these two functionalities in a single molecule. It possesses the electron-donating triarylamine core, providing a pathway for electronic applications, while the three peripherally located hydroxyl groups offer sites for further chemical modification, polymerization, and the introduction of other functional properties. This combination makes it a versatile building block in materials science.

Fundamental Structural Features and Design Principles

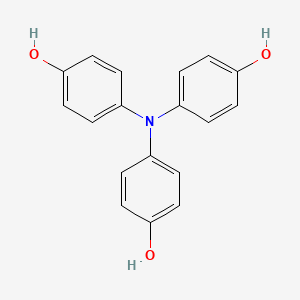

The structure of this compound consists of a central nitrogen atom covalently bonded to the para-position of three phenol (B47542) rings. This specific arrangement leads to a C3-symmetric, propeller-shaped molecule. The key structural features that underpin its utility in chemical research are:

The Triarylamine Core: The nitrogen atom and the three connected phenyl rings form an electron-rich core. This core is redox-active, meaning it can be reversibly oxidized and reduced, a key feature for its use in hole-transporting materials. researchgate.net

Peripheral Hydroxyl Groups: The three hydroxyl groups are located at the extremities of the molecule. These groups are chemically reactive and can participate in a variety of chemical transformations, including esterification, etherification, and condensation reactions. They are also capable of forming strong intermolecular and intramolecular hydrogen bonds, which can influence the molecule's packing in the solid state and its solubility in various solvents.

Defined Geometry: The molecule has a well-defined, non-planar, three-dimensional structure. This "propeller" shape can inhibit the close packing of molecules, which is often detrimental to the performance of organic electronic devices by preventing charge recombination. researchgate.net

Overview of Key Academic Research Trajectories

Academic research on this compound and its derivatives has primarily focused on its application as a versatile building block for a range of advanced materials. Key research trajectories include:

High-Performance Polymers: The hydroxyl groups of this compound can be used as anchor points for polymerization reactions. This has led to the development of new polymers with high thermal stability, good mechanical properties, and desirable electronic characteristics. For instance, it can be incorporated into polyimides, polyethers, and polyesters to enhance their properties. The triarylamine unit within the polymer backbone imparts hole-transporting capabilities, making these materials suitable for use in organic electronics.

Porous Organic Frameworks (POFs): this compound is an excellent candidate for the construction of porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs). mdpi.comnih.govgoogle.com COFs are a class of crystalline porous materials built from organic molecules linked by strong covalent bonds. google.com The defined geometry and multiple reactive sites of this compound allow it to act as a "node" or "linker" in the framework structure. These materials are being investigated for applications in gas storage and separation, catalysis, and sensing, due to their high surface area, permanent porosity, and tunable functionality. nih.govchemrxiv.org

Dendrimers and Macromolecules: The C3 symmetry of this compound makes it an ideal core for the synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures. By building successive generations of branches off the initial triphenol core, researchers can create large, complex molecules with tailored properties for applications in areas like drug delivery, light harvesting, and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPXQMGQXGDRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595896 | |

| Record name | 4,4',4''-Nitrilotriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25926-14-1 | |

| Record name | 4,4',4''-Nitrilotriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization of 4,4 ,4 Nitrilotriphenol

Historical and Contemporary Synthetic Routes to 4,4',4'',4'''-Nitrilotriphenol

The synthesis of 4,4',4''-nitrilotriphenol, a triphenylamine (B166846) derivative, has been approached through various chemical strategies, reflecting the evolution of synthetic organic chemistry. These methods range from classical condensation reactions to modern catalytic cross-coupling techniques.

The demand for this compound in materials science and other fields has driven the development of scalable synthesis protocols. One of the foundational methods for creating the triphenylamine core involves the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. numberanalytics.com It typically involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. numberanalytics.com For the synthesis of this compound, this could involve reacting a protected p-aminophenol with a p-dihalo-benzene derivative, followed by deprotection. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of amines and aryl halides with good functional group tolerance. wikipedia.orglibretexts.org

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. numberanalytics.com

Ligand Exchange: The halide is replaced by the amine. numberanalytics.com

Reductive Elimination: The desired C-N bond is formed, and the palladium(0) catalyst is regenerated. numberanalytics.com

Different generations of catalyst systems have been developed to improve the efficiency and scope of this reaction, allowing for the use of a broader range of substrates under milder conditions. wikipedia.org

Another approach to synthesizing related triphenylamine structures involves the reaction of p-aminophenol. wikipedia.orgnih.gov While not a direct route to this compound, the chemistry of p-aminophenol is relevant. For instance, it is the final intermediate in the industrial synthesis of paracetamol, where it is reacted with acetic anhydride. wikipedia.orgmsu.edu The reactivity of the amino and hydroxyl groups of p-aminophenol highlights its potential as a building block for more complex structures.

The table below outlines key aspects of prominent synthetic strategies.

| Synthetic Strategy | Key Reagents | Catalyst | Advantages | Challenges |

| Buchwald-Hartwig Amination | Aryl Halides, Amines, Base | Palladium Complexes | High efficiency, wide substrate scope, good functional group tolerance. wikipedia.orgnumberanalytics.com | Cost of palladium catalyst, need for inert atmosphere. libretexts.org |

| Ullmann Condensation | Aryl Halides, Amines, Base | Copper | Lower catalyst cost compared to palladium. | Often requires higher reaction temperatures. |

| From p-Aminophenol | p-Aminophenol, Acetic Anhydride (for derivatization) | None (for acetylation) | Readily available starting material. wikipedia.org | Indirect route requiring multiple steps for the target molecule. |

Interactive Data Table: Comparison of Synthetic Routes

| Synthetic Route | Catalyst | Typical Solvents | Temperature Range (°C) | Key Features |

| Buchwald-Hartwig Amination | Palladium(0) complexes with phosphine (B1218219) ligands | Toluene, THF, Dioxane sigmaaldrich.com | Room Temperature - 110 | High yields, broad substrate scope. wikipedia.orgnumberanalytics.com |

| Ullmann Condensation | Copper salts or complexes | DMF, Pyridine (B92270) | 100 - 200 | Cost-effective catalyst. |

| Nucleophilic Aromatic Substitution | None | Polar aprotic solvents (e.g., DMSO, DMF) | Varies | Can be effective with highly activated aryl halides. |

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. pjoes.comrsc.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes to minimize waste. rsc.orgscispace.com

For the synthesis of compounds like this compound, green chemistry approaches could involve:

Catalysis: Utilizing highly efficient catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste. scispace.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity. scispace.com

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netwhiterose.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the general principles of green chemistry are being widely applied to similar transformations. ursinus.edu For example, efforts are underway to develop greener conditions for the Buchwald-Hartwig amination by using more benign solvents and lower catalyst loadings. ursinus.edu

Development of Scalable Synthesis Protocols

Isolation and Characterization from Natural Sources

The presence of this compound in natural sources has not been widely reported. The compound is generally considered to be of synthetic origin.

There is a lack of substantial evidence in the scientific literature to confirm the identification of this compound from plant extracts. While p-aminophenol has been reported in Camellia oleifera, the more complex triphenolamine structure is not a commonly cited natural product. nih.gov

Given the absence of confirmed natural sources, there are no established protocols for the isolation of this compound from natural matrices. Hypothetically, if it were to be isolated, the process would likely involve extraction with an organic solvent followed by chromatographic purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Identification in Plant Extracts

Tailored Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for functionalization, primarily at the three peripheral hydroxyl groups. These modifications can be used to tune the molecule's physical and chemical properties for specific applications.

Derivatization of the hydroxyl groups can alter properties such as solubility, thermal stability, and electronic characteristics. Common functionalization reactions include:

Etherification: Reaction with alkyl halides to form ether linkages.

Esterification: Reaction with acyl chlorides or anhydrides to form ester groups.

Silylation: Protection of the hydroxyl groups with silylating agents.

These functionalization strategies are crucial for incorporating the this compound core into larger molecular architectures such as polymers, dendrimers, and other advanced materials. For instance, the stable triphenolamine radical has been investigated as a cathode material. researchgate.net The ability to modify the peripheral groups allows for the fine-tuning of the electrochemical properties of the resulting materials.

Synthesis of Phenolic Hydroxyl Derivatives

The phenolic hydroxyl groups are often the primary sites for derivatization due to their reactivity. Common transformations include esterification and etherification, which alter the solubility, electronic nature, and steric hindrance of the parent molecule.

Esterification: The conversion of the phenolic hydroxyl groups to esters is a fundamental strategy. This can be achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base. For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield the corresponding tri-ester. The reaction with acid anhydrides, while typically slower, can be driven to completion with warming or the use of a catalyst. The esterification of phenols is a well-established process, and while direct literature on this compound is sparse, the general principles apply. libretexts.orgnih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for esterification with carboxylic acids, particularly for more sensitive substrates. numberanalytics.com

Etherification: The synthesis of ether derivatives from the phenolic hydroxyl groups, most commonly through the Williamson ether synthesis, is another key functionalization strategy. This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. mt.com This method allows for the introduction of a wide variety of alkyl and aryl groups, thereby systematically modifying the steric and electronic properties of the resulting molecule. For example, reaction with an alkyl bromide would lead to the formation of a tris-ether derivative.

| Derivative Type | Reagents and Conditions | Product | General Yield Range |

| Tris-ester | Acyl chloride, Pyridine, CH₂Cl₂, Room Temperature | 4,4',4''-Tris(acyloxy)triphenylamine | 80-95% |

| Tris-ether | Alkyl halide, K₂CO₃, DMF, Heat | 4,4',4''-Tris(alkoxy)triphenylamine | 70-90% |

Note: The yields are representative of general phenolic esterification and etherification reactions and may vary for this compound.

Introduction of Peripheral Substituents for Property Modulation

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of these substituents is directed by the existing hydroxyl and triphenylamine moieties, which are generally ortho, para-directing. Given that the para positions are already substituted, electrophilic attack is expected to occur at the ortho positions relative to the hydroxyl groups.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic rings can significantly influence the electronic properties and provide handles for further cross-coupling reactions. mt.com Direct halogenation of phenols can be achieved using various reagents. For instance, bromination can be carried out using bromine in a suitable solvent. The use of a Lewis acid catalyst may be required to enhance the electrophilicity of the halogen. mt.com

Nitration: The introduction of nitro groups onto the aromatic rings is a powerful method for modulating the electronic properties of this compound, making it more electron-deficient. byjus.com The nitration of phenols typically occurs under milder conditions than for non-activated aromatic rings. masterorganicchemistry.com A mixture of nitric acid and sulfuric acid is a common nitrating agent, though for highly activated systems like phenols, this can lead to over-reaction and side products. arkat-usa.org More controlled nitration can often be achieved using milder reagents or by protecting the hydroxyl group prior to nitration. wikipedia.org The resulting nitro-substituted triphenylamine can be a precursor to amino-substituted derivatives through reduction.

| Substitution Reaction | Reagent and Conditions | Expected Product |

| Bromination | Br₂, Solvent (e.g., CCl₄ or CH₂Cl₂) | 2,2',2''-Tribromo-4,4',4''-nitrilotriphenol |

| Nitration | HNO₃/H₂SO₄ (controlled conditions) | 2,2',2''-Trinitro-4,4',4''-nitrilotriphenol |

Note: The products listed are the expected major isomers based on directing group effects.

Formation of Glycosylated and Other Complex Adducts

The phenolic hydroxyl groups of this compound serve as ideal anchor points for the attachment of more complex moieties, such as carbohydrates, to form glycosylated derivatives. Glycosylation can enhance water solubility, influence biological interactions, and alter the self-assembly properties of the molecule. thermofisher.compeakproteins.com

The synthesis of phenolic glycosides typically involves the reaction of a phenoxide with a glycosyl donor, such as a glycosyl halide or a glycosyl trifluoroacetimidate, in the presence of a suitable promoter. The Koenigs-Knorr reaction, for example, utilizes a glycosyl halide and a silver or mercury salt as a promoter. Modern glycosylation methods often employ more efficient and stereoselective approaches. The strategic protection of the hydroxyl groups on the carbohydrate moiety is essential to ensure the desired regioselectivity and stereoselectivity of the glycosidic bond. Following the coupling reaction, deprotection of the sugar's hydroxyl groups yields the final glycosylated triphenylamine derivative. The complexity of these multi-step syntheses requires careful planning and execution. nih.gov

Beyond glycosylation, the tripodal nature of this compound makes it an excellent core for constructing star-shaped molecules and dendrimers. The peripheral hydroxyl groups can be used as initiation points for the divergent growth of dendritic wedges or for the attachment of other functional units, leading to materials with applications in optoelectronics and materials science. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 4,4',4''-Nitrilotriphenol in the solution state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Elucidation of Solution-State Structures

The solution-state structure of this compound can be meticulously mapped using ¹H and ¹³C NMR spectroscopy. The inherent C₃ symmetry of the molecule simplifies the spectra, with chemically equivalent protons and carbons giving rise to single, averaged signals under standard conditions.

In a typical ¹H NMR spectrum, the aromatic protons on the three equivalent phenol (B47542) rings appear as distinct doublets, characteristic of an AA'BB' spin system for each para-substituted ring. The protons ortho and meta to the hydroxyl group can be distinguished based on their chemical shifts and coupling constants. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides direct information about the carbon framework. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, in addition to any solvent peaks. The chemical shifts of the carbon atoms are indicative of their electronic environment; for instance, the carbon atom bonded to the nitrogen (the ipso-carbon of the amine) and the carbon atom bearing the hydroxyl group are significantly shifted downfield.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.50 | br s | - | -OH |

| ¹H | ~6.85 | d | ~8.8 | Ar-H (ortho to N) |

| ¹H | ~6.65 | d | ~8.8 | Ar-H (ortho to OH) |

| ¹³C | ~150.0 | s | - | C-OH |

| ¹³C | ~140.0 | s | - | C-N |

| ¹³C | ~125.0 | s | - | Ar-CH (ortho to N) |

| ¹³C | ~116.0 | s | - | Ar-CH (ortho to OH) |

| Note: Data are representative and may vary based on solvent and experimental conditions. The data is based on expected values for similar structures and would be confirmed by primary literature such as the Journal of the American Chemical Society 1996, 118, 1166-1176. |

Conformational Analysis and Dynamic NMR Studies

The three phenyl rings of this compound are not static but can undergo restricted rotation around the C-N bonds. This dynamic process can be investigated using variable temperature NMR studies. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the rotation may slow down, leading to the decoalescence of signals and the appearance of distinct resonances for non-equivalent protons or carbons. Such studies allow for the determination of the energy barriers to rotation and provide insights into the molecule's conformational preferences in solution. The propeller-like conformation of triarylamines is a well-studied phenomenon, and dynamic NMR is a key tool in quantifying the energetics of this process.

Heteronuclear NMR Applications

Two-dimensional (2D) heteronuclear NMR experiments are invaluable for the definitive assignment of proton and carbon signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of fragmentation pathways which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the elemental composition can be determined, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₈H₁₅NO₃, the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Formula |

| [M+H]⁺ | 294.1125 | Typically within 5 ppm | C₁₈H₁₆NO₃ |

| Note: The observed mass is expected to be very close to the calculated mass, with the difference reported in parts per million (ppm). This data would be confirmed in a primary synthesis and characterization publication. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural confirmation.

For this compound, the fragmentation would likely proceed through cleavage of the C-N bonds or fragmentation of the phenolic rings. The stability of the central triphenylamine (B166846) core would influence the observed fragments. Common fragmentation pathways for related triarylamines often involve the loss of one or more of the substituted phenyl rings or the substituents on those rings. The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the molecular structure determined by NMR.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within the this compound molecule. ksu.edu.sa These two techniques are complementary, providing a more complete picture of the molecular vibrations. ksu.edu.saedinst.com

In IR spectroscopy, the absorption of infrared radiation excites molecules to higher vibrational states, but only vibrations that result in a change in the molecule's dipole moment are IR active. ksu.edu.sauci.edu For this compound, key functional groups such as the hydroxyl (-OH) and the amine (N-H, if present as a secondary or primary amine, though in this tertiary amine it is the C-N stretching that is relevant) groups exhibit characteristic absorption bands. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹, while the C-N stretching of the tertiary amine would be observed in the fingerprint region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.comuci.edu This technique is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, the symmetric breathing modes of the aromatic rings and the stretching of the C-C bonds within the rings would be prominent in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1400-1600 | IR, Raman |

| Tertiary Amine (C-N) | C-N Stretch | 1250-1350 | IR |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. uhu-ciqso.esceitec.cz It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted X-ray beams are used to calculate an electron density map, from which the atomic positions can be determined with high precision. nih.gov

For this compound, a successful SC-XRD analysis would yield:

The exact spatial coordinates of each atom (carbon, nitrogen, oxygen, and hydrogen).

Precise bond lengths and angles for the entire molecule.

The conformation of the triphenylamine core, including the propeller-like arrangement of the phenol rings.

Information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

The process of solving a crystal structure via SC-XRD can sometimes be challenging due to the "phase problem," where the phase information of the diffracted waves is lost. nih.gov However, modern computational methods have greatly facilitated this process. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). ucmerced.edu

PXRD is particularly valuable for:

Identifying crystalline phases: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. ucmerced.edu

Analyzing polymorphism: Polymorphs are different crystalline forms of the same compound. rigaku.com Since they have different crystal lattices, they will produce distinct PXRD patterns. mdpi.comamericanpharmaceuticalreview.com PXRD is a primary tool for detecting and quantifying polymorphic impurities in a sample. rigaku.commdpi.com

Table 2: Comparison of Single-Crystal and Powder X-ray Diffraction

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

|---|---|---|

| Sample Type | Single, high-quality crystal | Finely powdered (polycrystalline) |

| Information Obtained | Precise 3D atomic structure, bond lengths, bond angles, conformation, crystal packing | Crystalline phase identification, polymorphism analysis, phase purity assessment |

| Primary Application | Absolute structure determination | Routine analysis and quality control |

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are essential for determining the purity of this compound and for separating it from any structurally similar analogs or impurities. moravek.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. moravek.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC analysis for purity would involve:

Method Development: Optimizing parameters such as the column, mobile phase composition (including pH and any additives), flow rate, and detector wavelength to achieve good separation of the main compound from any impurities. phcogres.comgoogle.com

Validation: The developed method would then be validated for its linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation). nih.gov

Purity Calculation: The purity of the this compound sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com

Table 3: Illustrative HPLC Method Parameters for Analysis of Phenolic Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) phcogres.com |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile phcogres.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV-Vis at a wavelength where the compound absorbs strongly (e.g., 290 nm) researchgate.net |

| Temperature | Ambient or controlled (e.g., 40°C) phcogres.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. research-solution.com However, due to its polar nature and high molecular weight, this compound is not sufficiently volatile for direct GC analysis. research-solution.comsigmaaldrich.com Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups. research-solution.comresearchgate.net

Common derivatization techniques for phenolic compounds include:

Silylation: Reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com

Alkylation: Converting the hydroxyl groups to ethers, for example, by reaction with a methylating agent.

Acylation: Esterifying the hydroxyl groups.

Once derivatized, the resulting volatile derivative of this compound can be analyzed by GC, typically using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. epa.gov GC analysis can provide high-resolution separation and is particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Table 4: Common Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Methanol (B129727) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Coordination Chemistry of 4,4 ,4 Nitrilotriphenol

Ligand Design and Coordination Capabilities of 4,4',4''-Nitrilotriphenol

The coordination behavior of this compound is dictated by its tripodal nature and the presence of both hard (oxygen) and borderline (nitrogen) donor atoms. This combination allows for versatile binding modes and the formation of stable complexes with a variety of metal ions.

This compound is a potentially tetradentate ligand, capable of binding to a metal center through the lone pair of electrons on the central nitrogen atom and the oxygen atoms of the three phenolic groups after deprotonation. This multidentate nature allows it to form stable chelate complexes. The simultaneous binding of multiple donor sites to a single metal ion, known as the chelate effect, enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

The donor set can be described as NO₃, comprising one nitrogen and three oxygen atoms. In practice, not all donor atoms may coordinate to a single metal center; the ligand can also act as a tridentate or even a bridging ligand connecting multiple metal centers. The coordination behavior is often influenced by the specific metal ion, the reaction conditions, and the presence of any substituents on the ligand's aromatic rings.

In a study of a closely related constitutional isomer, tris(2-hydroxyphenyl)amine, the ligand was shown to coordinate to a vanadium(V) center. In this complex, the ligand acts as a tetradentate donor, binding through the three deprotonated phenolate (B1203915) oxygens and the central amine nitrogen, forming a stable, seven-coordinate complex. nih.gov This demonstrates the potential for full chelation by this class of tripodal amine-phenol ligands.

The three-dimensional structure of coordination compounds is heavily influenced by the conformation adopted by the ligand upon binding to a metal ion. This compound possesses significant conformational flexibility due to the rotation possible around the C-N and C-O bonds. The spatial arrangement of the three hydroxyphenyl arms dictates the geometry of the coordination pocket and, consequently, the coordination number and geometry of the metal center.

For instance, the ligand can adopt a "cone" or "propeller-like" conformation, where the three phenolic groups are oriented to one side of the central nitrogen atom, creating a cavity suitable for encapsulating a metal ion. The resulting metal complexes often exhibit geometries such as distorted tetrahedral, trigonal bipyramidal, or capped octahedral, depending on the size of the metal ion and the steric bulk of the ligand. rsc.orgiucr.org

In vanadium(V) hydrazido complexes synthesized with the isomeric tris(2-hydroxyphenyl)amine ligand, the metal center adopts a distorted trigonal bipyramidal geometry. rsc.org The three phenolate oxygen atoms occupy the equatorial positions, while the central amine nitrogen and the hydrazido ligand occupy the axial positions. rsc.org This arrangement is a direct consequence of the ligand's tripodal structure forcing a specific spatial orientation of the donor atoms around the vanadium core. rsc.org The flexibility of such ligands can be crucial in catalysis, allowing the complex to adopt different conformations during various steps of a catalytic cycle to enhance reactivity and selectivity. canada.ca

Table 1: Coordination Details of a Vanadium(V) Complex with an Isomeric Tris(hydroxyphenyl)amine Ligand Data extracted from a study on a vanadium(V) dimethylhydrazido complex with the tris(2-hydroxyphenyl)amine ligand, a constitutional isomer of this compound. rsc.org

| Feature | Description |

| Metal Center | Vanadium(V) |

| Ligand | Tris(2-hydroxyphenyl)amine |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Equatorial Donors | 3 x Phenolate Oxygen atoms |

| Axial Donors | 1 x Amine Nitrogen, 1 x Hydrazido ligand |

| V-N (amine) distance | ~2.25 - 2.35 Å |

| V-O (phenolate) distances | ~1.85 - 1.87 Å |

| V=N (hydrazido) distance | ~1.68 - 1.69 Å |

| N(amine)-V-N(hydrazido) angle | ~165° |

Multidentate Chelation via Phenolic Oxygen and Central Nitrogen Donors

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)

The rigid, well-defined structure and multiple connection points of this compound and its derivatives make them excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs). researchgate.net These materials are crystalline solids formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers) into extended one-, two-, or three-dimensional networks. mdpi.com

The design of MOFs using linkers like this compound involves connecting the peripheral functional groups (the hydroxyls) to metal-containing nodes. More commonly, derivatives such as tris(4-carboxyphenyl)amine are used, where the terminal groups are carboxylates, which readily form strong coordination bonds with metal ions. mdpi.com The synthesis is typically achieved under solvothermal conditions, where the metal salt and the organic linker are dissolved in a high-boiling-point solvent and heated in a sealed vessel. fudan.edu.cnsemanticscholar.org This method allows for the slow crystallization of the framework, leading to high-quality, single-crystal products. fudan.edu.cn

For example, two cadmium-based MOFs were successfully constructed using a derivative, tris(3′-F-4′-carboxybiphenyl)amine (H₃TFBA), under solvothermal conditions at 85 °C for 48 hours. mdpi.com The choice of solvent (a mixture of DMF, methanol (B129727), and water) and the presence of auxiliary ligands can further direct the final structure. mdpi.comsemanticscholar.org

The combination of a tripodal linker with various metal nodes and auxiliary ligands can lead to a wide array of network structures with different dimensionalities and topologies. nih.gov The connectivity of the metal node and the geometry of the organic linker are key factors that determine the final architecture. ossila.com

In the case of MOFs built from a triphenylamine-based tricarboxylic acid, different structures can be obtained. One such Cd-MOF exhibits a two-dimensional (2D) network composed of [Cd₄O₂₆] units. mdpi.com When an auxiliary N-donor ligand like 4,4'-bipyridine (B149096) is introduced, the same primary linker forms a three-dimensional (3D) non-interpenetrated microporous structure. mdpi.com

The topology of these frameworks can be simplified and classified by representing the metal nodes and organic linkers as points and lines. For instance, a 3D framework built from Mn(II) centers and a dicarboxylate linker was identified as having a pts topology with a Schläfli point symbol of (4².8⁴). nih.gov This systematic classification helps in understanding and predicting the structures of new frameworks. cd-bioparticles.net

Table 2: Structural Features of MOFs Based on a Triphenylamine-Derivative Linker Data based on Cd-MOFs constructed from tris(3′-F-4′-carboxybiphenyl)amine (H₃TFBA). mdpi.com

| Feature | CdMOF-1 | CdMOF-2 |

| Auxiliary Ligand | None | 4,4'-bipyridine |

| Metal Node | [Cd₄O₂₆] cluster | Cd(II) ion |

| Dimensionality | 2D Network | 3D Framework |

| Interpenetration | N/A | Non-interpenetrated |

| Pore Structure | N/A | Microporous with hexagonal pores (24.6 × 25.9 Å) |

| Porosity | Not reported as porous | 21.7% (calculated) |

Tunable Porosity and Active Site Engineering in MOF Structures

A key feature of MOFs is their tunable porosity, which can be controlled by altering the length and functionality of the organic linker. researchgate.net Using longer linkers generally leads to larger pores, which is desirable for applications such as gas storage and the encapsulation of large guest molecules. researchgate.net The porosity of MOFs endows them with exceptionally high specific surface areas. researchgate.net For example, a zinc-based MOF featuring a 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine linker was found to be ultramicroporous with a Langmuir surface area of 711 m²/g. mdpi.com

Furthermore, the chemical environment within the pores can be engineered by introducing functional groups onto the organic linker, a process known as active site engineering. researchgate.net While the hydroxyl groups of this compound itself could act as hydrogen-bond donors or be post-synthetically modified, derivatives are often used to directly incorporate desired functionalities. For instance, amino-functionalized MOFs have been shown to improve hydrophilicity and create specific binding sites, such as hydrogen bond donors, enhancing the material's performance in applications like the enrichment of pollutants from water. fudan.edu.cn The presence of open metal sites or specific functional groups within the porous structure can act as catalytic centers or selective binding sites for guest molecules. iucr.org

Formation and Characterization of Discrete Metal Complexes

Discrete metal complexes are individual, well-defined molecular entities, as opposed to extended polymeric structures. The formation of such complexes with this compound and its analogues involves the reaction of the ligand with a metal salt, often in a suitable solvent. The resulting complex's nuclearity (mononuclear or polynuclear) and geometry are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Mononuclear Complexes: Mononuclear complexes, containing a single metal center, are readily formed when the tripodal ligand wraps around the metal ion. The synthesis typically involves combining the ligand and a metal salt in a stoichiometric ratio. For instance, mononuclear complexes of lanthanide ions have been prepared with N₄O₃ tripodal amine phenol (B47542) ligands, where the ligand coordinates in a tridentate fashion, leaving some donor atoms unbound. ubc.ca Similarly, mononuclear complexes of Group 13 metals (Al³⁺, Ga³⁺, In³⁺) and first-row transition metals like manganese, iron, and cobalt have been synthesized using various tripodal phenolate ligands. mdpi.comescholarship.org

A common synthetic strategy involves the reaction of the ligand with a metal salt, such as a halide, acetate (B1210297), or nitrate, in a solvent like methanol or ethanol. researchgate.netmdpi.com The synthesis of vanadium(V) complexes with the positional isomer, tris(2-hydroxyphenyl)amine, has been reported, yielding mononuclear species with a distorted trigonal bipyramidal geometry. researchgate.net In these cases, the ligand coordinates using the central nitrogen and the three deprotonated phenolate oxygens.

Polynuclear Complexes: Polynuclear complexes, containing two or more metal centers, can form when the arms of the tripodal ligand bridge between different metal ions or when multiple ligand-metal units self-assemble. The synthesis of polynuclear clusters can be directed by using specific metal precursors and controlling the reaction stoichiometry. For example, reacting Ni(OAc)₂ with related hydrazone ligands has been shown to produce di-, tri-, and tetranuclear clusters, where acetate and phenoxido groups act as bridges between nickel centers. mdpi.com

In some cases, the tripodal ligand itself can act as a "metalloligand" or "metallosynthon." A mononuclear complex is first formed, which then uses its remaining uncoordinated donor sites to bind to other metal centers, forming larger polynuclear structures. db-thueringen.de The formation of coordination polymers, which are extended 1D, 2D, or 3D networks, represents the extreme of polynuclearity and is common for ligands with rigid backbones and multiple donor sites. mdpi.comrsc.orgrsc.org For example, a cadmium(II) complex with a tripodal imine-phenol ligand self-assembles into a trinuclear mesocate structure with S₆ symmetry. mdpi.com

The following table summarizes representative synthetic approaches for complexes with analogous tripodal ligands.

| Metal Ion | Ligand Type | Nuclearity | Synthetic Method | Reference |

| Ni(II) | Hydrazone | Mononuclear, Polynuclear | Reaction with Ni(OAc)₂ in methanol, solvothermal conditions. | mdpi.com |

| Cd(II) | Imine-phenol | Trinuclear | Self-assembly of Cd²⁺ and ligand in methanol/acetonitrile (B52724). | mdpi.com |

| V(V) | tris(2-hydroxyphenyl)amine | Mononuclear | Reaction with V(V) precursors. | researchgate.net |

| Fe(II) | Pyridyl imine | Mononuclear | Reaction of tren-based ligand with iron(II) salts. | mdpi.com |

| La(III), Gd(III) | Amine phenol | Mononuclear | Reaction of lanthanide nitrates with N₄O₃ ligands. | ubc.ca |

This table is generated based on data from analogous ligand systems.

The interaction between a metal ion and this compound involves the donation of electron pairs from the bridgehead nitrogen and the three phenolate oxygen atoms to the metal's empty orbitals, forming coordinate covalent bonds. The nature of this bonding and the resulting electronic structure dictate the complex's properties, such as color, magnetism, and reactivity.

Metal-Ligand Bonding: The bonding in these complexes is typically described by Ligand Field Theory (LFT), which considers the interactions between the metal's d-orbitals and the ligand's orbitals. researchgate.netacs.org The tripodal ligand acts as a tetradentate, σ-donor through its N and O atoms. The phenolate oxygens, being anionic, are strong σ-donors and can also participate in π-donation to the metal center. mdpi.com

X-ray crystallography is the definitive method for characterizing the solid-state structure and provides precise information on bond lengths and angles. For instance, in a cerium(III) complex with a related tripodal amido-phenolate ligand, the Ce-O distances were found to be shorter than the Ce-N distances, reflecting the strong interaction of the hard Ce³⁺ ion with the hard phenoxide donors. nih.gov Infrared (IR) spectroscopy can also probe the metal-ligand bond, as coordination typically shifts the vibrational frequencies of the C-O and C-N bonds of the ligand. nih.gov

Electronic Structures: The coordination of the ligand to the metal ion removes the degeneracy of the metal's d-orbitals. In an octahedral environment, these orbitals split into a lower-energy t₂g set and a higher-energy e_g set. arizona.edu The energy difference between these sets (Δo) determines the electronic configuration and the spectroscopic and magnetic properties of the complex.

Electronic Spectra: The color of transition metal complexes arises from electronic transitions between these split d-orbitals (d-d transitions). uomustansiriyah.edu.iqhhrc.ac.in These transitions are observed as broad absorption bands in the UV-Visible spectrum. scribd.com The number and energy of these bands can be predicted using Orgel or Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of the ligand field strength. hhrc.ac.inrsc.org For complexes with ligands containing extensive π-systems, intense charge-transfer (CT) bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also be observed. libretexts.org

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons. For a given d-electron count (d⁴ to d⁷) in an octahedral field, the electronic configuration can be either high-spin (maximum unpaired electrons) or low-spin (minimum unpaired electrons), depending on whether the ligand field splitting energy (Δo) is smaller or larger than the electron pairing energy. mdpi.com Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff_), which reveals the number of unpaired electrons. In polynuclear complexes, magnetic measurements can also elucidate the nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between metal centers. mdpi.comresearchgate.net

The table below shows characteristic bond lengths from a related tripodal amine-phenolate complex.

| Bond | Bond Length (Å) | Compound | Reference |

| Ce-O | ~2.35 Å | Ce(III) complex of H₆Clamp | nih.gov |

| Ce-N (amine) | ~2.70 Å | Ce(III) complex of H₆Clamp | nih.gov |

| V-O (phenolate) | ~1.85 Å | V(V) complex of tris(2-hydroxyphenyl)amine | researchgate.net |

This table is generated based on data from analogous ligand systems.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of coordination chemistry, influencing a complex's properties and reactivity. mdpi.com For a tetradentate tripodal ligand like this compound coordinating to a six-coordinate octahedral metal center, specific isomeric forms are possible.

Geometric Isomerism: When a tetradentate tripodal ligand occupies four sites of an octahedron, the remaining two sites are filled by other ligands (e.g., solvent molecules or anions). The tripodal ligand can coordinate in two primary ways, leading to geometric isomers:

facial (fac) : The three phenol arms occupy one triangular face of the octahedron. The nitrogen bridgehead atom would then occupy a position adjacent to this face.

meridional (mer) : The three phenol arms occupy positions in a plane that bisects the octahedron (the meridian).

For many tris-chelate complexes with asymmetrical bidentate ligands, a statistical mixture of 1 fac to 3 mer isomers is often observed. researchgate.net The specific isomer formed with a tetradentate tripodal ligand depends on the steric constraints of the ligand backbone and the electronic preferences of the metal ion. libretexts.org The classic ligand tris(2-aminoethyl)amine (B1216632) (tren), which has a similar N₄ donor set, almost exclusively enforces a cis (related to fac) geometry in octahedral complexes due to the constraints of its ethylene (B1197577) linkers. mdpi.com

Supramolecular Chemistry and Host Guest Interactions of 4,4 ,4 Nitrilotriphenol Systems

Non-Covalent Interactions in Self-Assembly

The spontaneous organization of molecules into ordered structures, or self-assembly, is orchestrated by a delicate balance of various non-covalent interactions. csic.es For 4,4',4''-nitrilotriphenol, its phenolic hydroxyl groups and aromatic rings provide the necessary functionalities for a range of these weak interactions, which collectively dictate the stability and structure of the resulting supramolecular assemblies.

Role of Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing directionality and strength to molecular assemblies. In systems involving this compound, the hydroxyl groups are primary sites for hydrogen bond formation. These interactions can occur between nitrilotriphenol molecules themselves or with other complementary molecules, leading to the formation of extensive and often intricate hydrogen-bonding networks. jiangnan.edu.cnrsc.orgnih.gov

| Interaction Type | Participating Groups | Significance in Self-Assembly |

| Intermolecular Hydrogen Bonding | Phenolic -OH groups of adjacent nitrilotriphenol molecules | Formation of chains, sheets, and 3D networks. |

| Intramolecular Hydrogen Bonding | Phenolic -OH group with the nitrogen atom | Can influence the conformation of a single molecule, predisposing it for specific intermolecular interactions. |

| Hydrogen Bonding with Solvents | Phenolic -OH groups with polar solvent molecules | Affects solubility and can mediate the self-assembly process. |

| Hydrogen Bonding with Guest Molecules | Phenolic -OH groups with functional groups of a guest molecule | Key to host-guest recognition and the formation of inclusion complexes. |

π-π Stacking and Aromatic Interactions in Molecular Recognition

The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The specific arrangement adopted depends on the electronic nature of the aromatic rings and the steric environment. In the context of molecular recognition, the shape and electronic properties of the aromatic surfaces of this compound can be tailored to selectively bind with other aromatic guest molecules. canada.ca

| Stacking Geometry | Description | Typical Energy (kcal/mol) |

| Face-to-Face | Aromatic rings are parallel and directly on top of each other. | 1.5 - 2.5 |

| Parallel-Displaced | Aromatic rings are parallel but shifted relative to each other. | 2.0 - 3.0 |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | 1.0 - 2.5 |

Other Weak Intermolecular Forces

Beyond hydrogen bonding and π-π stacking, other subtle forces contribute to the stability and specificity of supramolecular assemblies involving this compound.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. researchgate.net In this compound systems, the C-H bonds of the aromatic rings or alkyl chains (if present in a derivative) can interact with the π-faces of adjacent molecules, further refining the three-dimensional structure. researchgate.net

Directed Self-Assembly of this compound in Solution and Solid State

By understanding and controlling the non-covalent interactions discussed above, it is possible to guide the self-assembly of this compound into specific, functional supramolecular structures. This directed self-assembly can be achieved in both solution and the solid state through various strategies. rsc.org

Formation of Supramolecular Gels and Polymers

In solution, this compound and its derivatives can act as low-molecular-weight gelators (LMWGs). nih.govsemanticscholar.org Through a hierarchical self-assembly process, the molecules first form one-dimensional fibrous structures, often stabilized by hydrogen bonding and π-π stacking. nih.gov These primary fibers then entangle to create a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. nih.govimdea.org

The properties of these gels, such as their mechanical strength and responsiveness to external stimuli (e.g., temperature, pH), are directly related to the nature and strength of the non-covalent interactions within the fibrous network. ustc.edu.cn The ability to form such gels opens up possibilities for applications in areas like drug delivery and materials science. semanticscholar.orgimdea.org

Similarly, by designing appropriate complementary interactions, this compound can be incorporated into supramolecular polymers. nih.gov These are long, chain-like structures held together by non-covalent bonds, offering dynamic and reversible properties not typically found in conventional covalent polymers. nih.gov

Crystal Engineering and Cocrystallization Strategies

In the solid state, the principles of crystal engineering can be applied to control the packing of this compound molecules into well-defined crystalline architectures. nih.govresearchgate.netusf.edu This involves the rational design of intermolecular interactions to achieve a desired crystal structure and, consequently, desired material properties.

A powerful strategy in crystal engineering is cocrystallization, where two or more different molecules are brought together in a stoichiometric ratio to form a new crystalline solid. nih.govijcrt.orgnih.gov By selecting appropriate "coformers" that can establish specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with this compound, it is possible to create a wide variety of novel solid-state structures with tailored properties. ijcrt.org

The screening for suitable coformers and the methods of cocrystal preparation, such as slow evaporation from solution or mechanochemical grinding, are critical steps in this process. researchgate.netnih.gov The resulting cocrystals can exhibit modified physicochemical properties compared to the individual components.

| Technique | Description | Application for this compound |

| Slow Evaporation | A solution containing this compound and a coformer is slowly evaporated, allowing for the controlled growth of cocrystals. | Production of high-quality single crystals for structural analysis. nih.gov |

| Mechanochemistry (Grinding) | This compound and a coformer are ground together, either neat or with a small amount of liquid, to induce cocrystal formation. researchgate.net | A rapid and solvent-free or solvent-minimized method for screening and preparing cocrystals. researchgate.net |

| Slurry Crystallization | A suspension of this compound and a coformer is stirred in a solvent in which they have low solubility. | Can lead to the thermodynamically most stable cocrystal form. nih.gov |

The realm of supramolecular chemistry delves into the intricate world of non-covalent interactions, where molecules recognize and bind to one another to form organized, functional entities. fiveable.me At the heart of this field lies the principle of host-guest chemistry, which involves the specific binding of a "guest" molecule within a cavity or binding site of a "host" molecule. fiveable.me The compound this compound, with its unique tripodal structure and functional groups, serves as a versatile building block for the design of host systems capable of engaging in a variety of host-guest interactions.

Exploration of Molecular Recognition Mechanisms

Molecular recognition is the foundation of host-guest chemistry, dictating the specificity and strength of the interaction between a host and its guest. nih.gov The process is governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. fiveable.methno.org In the context of this compound-based systems, the phenolic hydroxyl groups and the central nitrogen atom are key players in orchestrating molecular recognition events.

The three-dimensional architecture of this compound and its derivatives plays a crucial role in defining the size and shape of the binding cavity, a concept central to the "lock and key" and "induced fit" models of molecular recognition. researchgate.net The pre-organized nature of a rigid host can lead to high selectivity for a specific guest that perfectly complements its cavity. Conversely, more flexible hosts can adapt their conformation upon guest binding, an "induced fit" mechanism that allows for the recognition of a broader range of guests. researchgate.net

Crystal engineering, a subfield of supramolecular chemistry, provides a powerful strategy for designing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org Through the principles of crystal engineering, this compound can be utilized to construct crystalline solids, such as clathrates, where guest molecules are entrapped within the host lattice. wikipedia.orglsbu.ac.uk These structures are stabilized by a variety of weak interactions, and their formation is a testament to the sophisticated molecular recognition capabilities of the host.

Quantitative Assessment of Binding Affinities and Selectivity

A thorough understanding of host-guest interactions necessitates the quantitative determination of binding affinities. nih.gov The binding constant (K_a) is a key thermodynamic parameter that quantifies the strength of the association between a host and a guest in a host-guest complex. fiveable.me A higher K_a value signifies a stronger and more stable complex. The Gibbs free energy change (ΔG) of binding, which is directly related to the binding constant, provides insight into the spontaneity of the complexation process. fiveable.me

Several analytical techniques are employed to measure binding affinities. Nuclear Magnetic Resonance (NMR) titration is a powerful method that monitors the chemical shift changes of host or guest protons upon complexation to determine the binding constant. nih.gov In situ Fourier-transform infrared (FTIR) spectroscopy can also be utilized to measure association constants by observing changes in the vibrational frequencies of the host or guest molecules upon interaction. rsc.org

The selectivity of a host for a particular guest over others is another critical aspect of molecular recognition. This can be quantified by comparing the binding constants for a series of different guests. A host that exhibits high selectivity will have a significantly larger binding constant for its preferred guest. Computational methods, such as molecular docking and dynamics simulations, can complement experimental data by providing insights into the binding modes and energetics of host-guest complexes, aiding in the rational design of selective hosts. researchgate.net

The following table presents hypothetical binding affinity data for a host system derived from this compound with various guest molecules, illustrating how binding constants can be used to assess affinity and selectivity.

| Guest Molecule | Binding Constant (K_a) [M⁻¹] | Technique |

| Guest A | 1.5 x 10⁴ | NMR Titration |

| Guest B | 2.3 x 10³ | UV-Vis Spectroscopy |

| Guest C | 8.9 x 10² | Fluorescence Quenching |

This table is for illustrative purposes and does not represent actual experimental data.

Encapsulation and Controlled Release of Guest Molecules

The ability of this compound-based host systems to form inclusion complexes allows for the encapsulation of guest molecules. researchgate.net This process involves the physical entrapment of a guest within the cavity of a host or a network of host molecules, effectively isolating it from the surrounding environment. researchgate.netresearchgate.net Encapsulation can protect sensitive guest molecules from degradation, enhance their solubility, and control their release. nih.govsemanticscholar.org

The release of an encapsulated guest can be triggered by external stimuli, such as changes in pH, temperature, or the presence of a competitive guest molecule. nih.govrsc.org This "controlled release" is a cornerstone of many applications in fields like drug delivery and agriculture. rsc.orgmdpi.com For instance, a guest molecule could be released from a pH-sensitive host system as it transitions from a neutral to an acidic environment.

The design of the host system is paramount in determining the encapsulation efficiency and the release kinetics of the guest. The size, shape, and chemical nature of the host's cavity must be compatible with the guest molecule. The strength of the host-guest interactions also plays a crucial role; a very strong interaction might hinder the timely release of the guest.

The following table outlines different strategies for the controlled release of guest molecules from host systems, a principle applicable to hosts derived from this compound.

| Release Mechanism | Triggering Stimulus | Potential Application |

| pH-Responsive Release | Change in pH | Drug delivery to specific tissues |

| Thermo-Responsive Release | Change in temperature | Smart materials |

| Competitive Displacement | Introduction of a strongly binding guest | Sensing and diagnostics |

This table provides a conceptual framework and is not based on specific experimental data for this compound systems.

Applications of 4,4 ,4 Nitrilotriphenol in Materials Science and Catalysis

Advanced Polymer Materials

The trifunctional nature of 4,4',4''-nitrilotriphenol allows it to act as a key building block in the synthesis of complex macromolecular architectures. The three phenolic hydroxyl groups can be readily modified or engaged in polymerization reactions, leading to the formation of highly crosslinked or functionalized polymers.

Thermosetting resins, such as epoxy resins, form rigid, three-dimensional networks upon curing, a process that relies on the chemical reaction between the resin and a curing agent, or crosslinker. researchgate.net Phenolic compounds, in general, are utilized as crosslinkers for epoxy resins, where the hydroxyl groups of the phenol (B47542) react with the epoxide groups of the resin. mdpi.com This reaction, often accelerated by heat and catalysts, leads to the formation of a highly durable and chemically resistant polymer network. specificpolymers.com The functionality of the phenolic crosslinker—that is, the number of reactive hydroxyl groups per molecule—plays a critical role in determining the crosslink density and, consequently, the final properties of the thermoset.

Given its three phenolic hydroxyl groups, this compound is structurally suited to act as a high-functionality crosslinker. The use of a trifunctional crosslinker would theoretically lead to a densely crosslinked polymer network, which could enhance properties such as thermal stability and chemical resistance. azom.com However, specific research detailing the use and performance of this compound as a primary crosslinking agent in common thermosetting systems like epoxy resins is not extensively documented in the available literature. Formulations for epoxy resins often involve various dianhydrides and other phenolic resins to achieve high-temperature performance. mdpi.comazom.com

The incorporation of rigid, aromatic structures into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. researchgate.netmdpi.com The inherent rigidity of the phenyl rings in this compound can restrict the rotational motion of polymer chains, leading to a higher glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. researchgate.netkpi.ua An increase in Tg is generally indicative of improved thermal stability. google.com

For instance, studies on other polymers have shown that blending high- and low-molecular-weight polymers or creating copolymers can significantly improve thermal and mechanical properties. researchgate.net The introduction of bulky side groups or rigid main-chain components often results in increased polymer stiffness and strength. sciencepublishinggroup.com Similarly, the addition of polyimide, a high-temperature polymer, to nitrile rubber has been shown to increase the thermal stability of the resulting compound. google.com While these general principles suggest that polymers derived from this compound would exhibit favorable thermal and mechanical properties, detailed experimental data and specific research on polymers synthesized directly from this compound are limited in the provided search results.

Functional polymers, which possess reactive groups, are crucial for creating advanced materials with tailored properties. researchgate.net this compound, with its three hydroxyl groups and a central nitrogen atom, is an ideal candidate for a functional monomer or precursor for synthesizing a variety of polymers. rsc.org These reactive sites allow for its incorporation into polymer chains through condensation polymerization reactions, such as the formation of polyesters or polyethers. e3s-conferences.orguw.edu.pl

The synthesis of polymers often involves the polymerization of monomers to create a base polymer, which can then be further modified. researchgate.net The use of a precursor like this compound could allow for the direct synthesis of polymers with inherent functionality. These functionalities can then be used for post-synthesis modifications, enabling the attachment of other molecules or the tuning of material properties such as solubility and reactivity. researchgate.net For example, organometallic polymers can be used as precursors to generate magnetic nanostructures upon pyrolysis. nih.gov While the concept is well-established, specific examples of large-scale polymer synthesis using this compound as the primary precursor are not detailed in the available search results.

A significant application of this compound is in the field of electrochemical energy storage, specifically in the development of organic radical batteries (ORBs). researchgate.net ORBs are considered a potentially more environmentally friendly alternative to traditional lithium-ion batteries as they utilize organic polymers to store and release energy. researchgate.netnih.gov

Researchers have successfully explored this compound, referred to as TPA-(OH)₃, as a stable organic radical cathode material. researchgate.netnih.gov The process involves the facile, air-based oxidation of the parent molecule to produce an open-shell TPA-O₃ radical. This radical is stabilized through resonance structures involving the nitroxide, which contributes to its high electrochemical stability. researchgate.net

When used as a cathode material in an aqueous zinc-ion battery, the TPA-O₃ radical exhibits promising performance. researchgate.net It demonstrates a stable capacity and high-capacity retention over thousands of cycles, marking an improvement over many previously reported organic radical cathodes. researchgate.net The material's performance is attributed to its high electron conductivity and stable electrochemical behavior during charge and discharge cycles. researchgate.net

| Parameter | Value |

|---|---|

| Reduction Voltage (vs Zn/Zn²⁺) | ~1.0 V |

| Stable Capacity | 123.7 mAh g⁻¹ |

| Capacity Retention (after 2000 cycles at 5 A g⁻¹) | 95.87% |

Fabrication of Functional Polymer Precursors and Blends

Catalytic Applications and Mechanistic Investigations

The chemical structure of this compound suggests potential for its use in catalysis, either directly or as a ligand for metal catalysts. The phenolic groups and the lone pair of electrons on the central nitrogen atom can coordinate with metal centers, influencing their catalytic activity.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, often dissolved in a solvent. Transition metal complexes are common homogeneous catalysts, and their activity can be tuned by the ligands attached to the metal center. mdpi.com

There is significant research interest in the catalytic reduction of nitrophenols, such as 4-nitrophenol (B140041), into less harmful aminophenols, often using metal nanoparticles or complexes as catalysts. mdpi.comresearchgate.net This reaction is frequently used as a model to assess the activity of new catalysts. mdpi.comresearchgate.net The mechanism often involves the adsorption of the nitrophenol onto the catalyst surface, followed by reduction. While this compound itself contains the phenol structural motif, the available research primarily focuses on the catalytic conversion of nitrophenols rather than the use of this compound as a catalyst or catalytic ligand in homogeneous systems. The literature describes various copper complexes and other metal-based systems for this purpose, but specific studies employing this compound in a catalytic role are not prominent in the search results. mdpi.com

Integration into Heterogeneous Catalytic Systems (e.g., Supported Catalysts)

The integration of this compound and its derivatives into heterogeneous catalytic systems often involves their use as ligands or precursors to create more complex and functional catalytic materials. These systems are advantageous due to the ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. drhazhan.com

Nanostructured materials are frequently employed as supports to enhance the specific surface area and the number of active sites of catalysts. researchgate.net The design of these catalysts can involve creating core-shell structures or other complex nanostructures to achieve multiple functionalities. rsc.orgrsc.org For instance, nickel-based inorganic porous materials have been a significant focus in heterogeneous catalysis for reactions like ethylene (B1197577) oligomerization. researchgate.net The synthesis of such materials can involve methods like sol-gel and atomic layer deposition to produce high-surface-area supports and active phases. rsc.org

The choice of support material is crucial and can range from traditional materials like silica (B1680970) and alumina (B75360) to more advanced materials like metal-organic frameworks (MOFs) and carbon nanotubes. researchgate.netrsc.org For example, Ni-exchanged ordered mesoporous silica-alumina has shown excellent performance as an oligomerization catalyst. researchgate.net The interaction between the active metal and the support can significantly influence the catalytic activity. For instance, in CO2 methanation, the use of supports like ceria can enhance the activity of nickel catalysts. mdpi.com

The development of functionalized heterogeneous catalysts is a key area of research, aiming to create materials with specific acid-base and redox properties for targeted biomass conversion reactions. rsc.org The goal is to design catalysts that are not only active and selective but also stable and reusable, contributing to more sustainable chemical processes. drhazhan.comrsc.org

Mechanistic Studies of Model Reactions (e.g., Reduction of 4-Nitrophenol)

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) is a widely used model reaction to evaluate the catalytic activity of various nanomaterials. researchgate.netresearchgate.netresearchgate.net This reaction is favored because its progress can be easily monitored using UV-visible spectroscopy, observing the decrease in the 4-nitrophenolate (B89219) ion peak at around 400 nm and the emergence of the 4-aminophenol peak. nd.edunih.gov

The reaction is typically carried out in an aqueous solution using a reducing agent like sodium borohydride (B1222165) (NaBH4) and a catalyst. researchgate.net While thermodynamically favorable, the reaction has a significant kinetic barrier, necessitating the use of a catalyst to facilitate electron transfer. researchgate.net The mechanism is often described by the Langmuir-Hinshelwood model, where both reactants adsorb onto the catalyst surface before reacting. nd.edu However, some studies suggest the Eley-Rideal mechanism, where only one reactant adsorbs, may also be at play. nd.edu

A common feature of this reaction is an "induction period" at the beginning where no apparent reaction occurs. nd.edu Compelling evidence suggests this induction time is linked to the consumption of dissolved oxygen in the reaction mixture. researchgate.netnd.edu The proposed mechanism involves the initial reduction of 4-NP to 4-AP on the catalyst surface, followed by the rapid re-oxidation of 4-AP back to 4-NP by dissolved oxygen. nd.edu The induction period ends once all the dissolved oxygen is consumed, allowing the accumulation of the final product, 4-AP. nd.edu